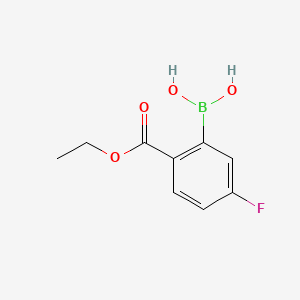

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

説明

X-ray Crystallographic Analysis of Boronic Acid Functionality

The boronic acid group in (2-(ethoxycarbonyl)-5-fluorophenyl)boronic acid (C₉H₁₀BFO₄) adopts a trigonal planar geometry around the boron atom, as evidenced by structural analogs. X-ray studies of phenylboronic acid derivatives reveal B–O bond lengths averaging 1.37–1.38 Å and B–C bond lengths of ~1.56 Å. In dimeric configurations, intermolecular hydrogen bonds between hydroxyl groups (O–H···O) stabilize the structure, with O···O distances of 2.70–2.85 Å. For the title compound, steric effects from the ethoxycarbonyl and fluorine substituents likely perturb the planarity of the boronic acid group, as observed in fluorinated analogs where fluorine’s electronegativity induces electron withdrawal.

Table 1: Key Bond Parameters from X-ray Studies of Boronic Acid Derivatives

| Bond Type | Length (Å) | Angle (°) | Source |

|---|---|---|---|

| B–O (boronic acid) | 1.37–1.38 | O–B–O: 120±2 | |

| B–C (aryl) | 1.56–1.57 | C–B–O: 115–125 | |

| O–H···O (dimer) | 2.70–2.85 | H···O: 1.80–2.10 |

Conformational Analysis of Ethoxycarbonyl-Fluorine Spatial Arrangement

The relative positions of the ethoxycarbonyl (–COOEt) and fluorine substituents on the phenyl ring dictate conformational preferences. Density Functional Theory (DFT) analyses of analogous fluorophenylboronic acids show that the fluorine atom induces a slight distortion in the aromatic ring due to its electronegativity, creating a dipole moment of ~1.8–2.2 D. The ethoxycarbonyl group adopts a syn or anti conformation relative to the boronic acid moiety, influenced by steric hindrance and intramolecular hydrogen bonding. For example, in 3-fluorophenylboronic acid, the fluorine atom creates a dihedral angle of 5–10° with the boronic acid plane, while the ethoxycarbonyl group introduces additional torsional strain (~15–20°) due to its bulk.

DFT Calculations of Molecular Orbitals and Charge Distribution

DFT studies at the B3LYP/6-311++G(d,p) level reveal significant electron withdrawal by fluorine, with Mulliken charges of –0.45 e on the fluorine atom and +0.32 e on boron. The Highest Occupied Molecular Orbital (HOMO) localizes on the boronic acid and phenyl ring (–6.2 eV), while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the ethoxycarbonyl group (–1.8 eV), facilitating nucleophilic interactions. Charge distribution maps indicate polarization toward the boronic acid group, enhancing its reactivity in Suzuki-Miyaura couplings.

Table 2: DFT-Derived Electronic Properties

特性

IUPAC Name |

(2-ethoxycarbonyl-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHBRMAJVXAIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672868 | |

| Record name | [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-87-2 | |

| Record name | 1-Ethyl 2-borono-4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Ethoxycarbonyl)-5-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Applications Overview

| Application Area | Description |

|---|---|

| Drug Development | Serves as an intermediate in synthesizing pharmaceutical agents, particularly for cancer therapies. |

| Chemical Synthesis | Employed in cross-coupling reactions essential for constructing complex organic molecules. |

| Material Science | Used in creating advanced materials like polymers and nanomaterials, enhancing their properties. |

| Bioconjugation | Facilitates biomolecule attachment for developing diagnostic tools and targeted drug delivery systems. |

| Research on Fluorinated Compounds | Aids in studying the effects of fluorination on biological activity for effective compound design. |

Drug Development

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid plays a crucial role as an intermediate in the synthesis of targeted therapies for cancer treatment. Its ability to form reversible covalent bonds with biological molecules allows it to modulate enzyme activity, which is vital in developing effective pharmaceuticals .

Chemical Synthesis

This compound is widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is fundamental for constructing complex organic molecules . The unique structure of this boronic acid enhances its reactivity, making it a valuable reagent in both academic and industrial chemistry.

Material Science

In material science, this compound is utilized to develop advanced materials such as polymers and nanomaterials. These materials exhibit improved strength and thermal stability due to the incorporation of boronic acid functionalities .

Bioconjugation

The compound's ability to facilitate bioconjugation processes is critical for developing diagnostic tools and targeted drug delivery systems. By attaching biomolecules like peptides or antibodies, researchers can create more effective therapeutic agents .

Research on Fluorinated Compounds

The presence of fluorine in this compound allows researchers to investigate the biological effects of fluorination on drug efficacy and metabolic pathways. This research is essential for designing new compounds with enhanced biological activity .

Case Study 1: Cancer Therapeutics

A study demonstrated that this compound can inhibit specific serine proteases involved in cancer progression. By forming covalent bonds with active site residues, it effectively blocks enzymatic activity, providing a potential pathway for developing novel cancer therapies .

Case Study 2: Material Enhancement

Research showed that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability, making them suitable for high-performance applications in electronics and aerospace .

作用機序

The mechanism by which (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid exerts its effects involves its ability to form stable complexes with various substrates. The boronic acid group can coordinate with diols and other Lewis bases, leading to the formation of boronic esters. This coordination is crucial in cross-coupling reactions and the formation of fluorescent probes.

Molecular Targets and Pathways Involved:

Cross-Coupling Reactions: The boronic acid group acts as a nucleophile in cross-coupling reactions, forming carbon-carbon bonds.

Fluorescent Probes: The fluorine atom enhances the fluorescence properties of the compound, making it useful in biological imaging.

類似化合物との比較

Substituent Position and Functional Group Variations

Key Compounds (derived from ):

| Compound Name | CAS Number | Substituents | Similarity Score |

|---|---|---|---|

| (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid | 957062-87-2 | -COOEt (2), -F (5) | Reference (1.00) |

| 2-Methoxycarbonyl-5-fluorophenylboronic acid | 850568-05-7 | -COOMe (2), -F (5) | 0.96 |

| (2-(Ethoxycarbonyl)-4-fluorophenyl)boronic acid | 1072951-40-6 | -COOEt (2), -F (4) | 0.96 |

| (4,5-Difluoro-2-(methoxycarbonyl)phenyl)boronic acid | 2096334-34-6 | -COOMe (2), -F (4,5) | 0.95 |

| (2-Ethoxy-5-fluorophenyl)boronic acid | 864301-27-9 | -OEt (2), -F (5) | N/A |

| 5-Borono-2-fluorobenzoic acid | 872460-12-3 | -COOH (5), -F (2) | N/A |

Analysis :

- Ethoxycarbonyl vs. Methoxycarbonyl : The replacement of ethoxy (-OEt) with methoxy (-OMe) in the carbonyl group (e.g., 850568-05-7) reduces steric bulk but may decrease lipophilicity. This substitution could alter pharmacokinetic properties, such as membrane permeability .

- Carboxylic Acid vs. Ethoxycarbonyl: 5-Borono-2-fluorobenzoic acid (872460-12-3) replaces the ethoxycarbonyl with a carboxylic acid (-COOH), increasing acidity (pKa ~4-5 vs. ~10 for boronic acids) and altering hydrogen-bonding capabilities, which may influence binding in active sites .

Anticancer Activity :

- The ethoxycarbonyl-boronic acid derivative (6c) in demonstrated potent activation of tumor pyruvate kinase M2 (PKM2) and selective cytotoxicity at 80 nM against cancer cells, with minimal toxicity to normal cells. This highlights the importance of the ethoxycarbonyl group in enhancing target specificity .

Antifungal and Enzyme Inhibition :

- identified [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid as a potent fungal histone deacetylase (HDAC) inhibitor.

- In , structural variations in aliphatic boronic acids (e.g., compound 7 with altered boronic acid positions) led to reduced PBP1b inhibitory activity, emphasizing the sensitivity of bioactivity to substituent placement .

Physicochemical Properties and Reactivity

- Synthetic Utility : The ethoxycarbonyl group stabilizes the boronic acid via conjugation, reducing protodeboronation side reactions during cross-coupling. This contrasts with electron-donating groups (e.g., -OEt in 864301-27-9), which may destabilize the boronate intermediate .

生物活性

(2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry and biochemistry. This compound has garnered attention due to its unique structural features, including the presence of both an ethoxycarbonyl group and a fluorine atom, which enhance its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHBFO

- CAS Number : 957062-87-2

- Molecular Weight : 201.98 g/mol

The compound features a boronic acid functional group that is known for its ability to form reversible covalent bonds with diols and other nucleophilic groups, making it a versatile tool in biochemical research.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues, particularly serine residues in serine proteases. This interaction blocks substrate access and catalytic activity, leading to altered metabolic pathways .

- Protein Modulation : By binding to specific proteins, this compound can modulate their functions, impacting cellular signaling pathways and gene expression. For instance, it may influence kinases involved in cell proliferation and apoptosis.

- Biochemical Pathways : The reversible nature of the interactions allows for dynamic regulation of enzyme activities, making it useful in studying enzyme kinetics and cellular responses to various stimuli.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by inhibiting critical signaling pathways involved in cell survival .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest that it may possess significant inhibitory effects on bacterial growth, although further research is needed to elucidate its full spectrum of antimicrobial efficacy .

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited serine proteases in vitro, leading to a marked decrease in their enzymatic activity. The inhibition was characterized by kinetic studies that revealed competitive inhibition patterns.

- Anticancer Efficacy : In a recent study published in ACS Omega, researchers explored the anticancer effects of this compound on breast cancer cell lines. The results indicated significant reductions in cell viability at micromolar concentrations, suggesting its potential as a lead compound for developing novel anticancer therapies .

Comparative Analysis with Similar Compounds

準備方法

Direct Suzuki–Miyaura Cross-Coupling Approach

Overview:

This method involves the coupling of a suitable aryl halide precursor with a boronic acid derivative under palladium catalysis. For (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid, the synthesis typically starts from a fluorinated aromatic halide bearing an ethoxycarbonyl substituent.

- Starting material: 2-bromo-5-fluorobenzene derivative with an ethoxycarbonyl group.

- Reagents: Boronic acid or ester, palladium catalyst (Pd(PPh₃)₄ or Pd(dppf)Cl₂), base (potassium carbonate or cesium carbonate).

- Conditions: Reflux in an aqueous-organic solvent mixture (e.g., dioxane/water) under inert atmosphere.

- This approach yields high purity products with good yields (typically 70–85%).

- The reaction conditions are optimized to prevent side reactions such as deboronation or homocoupling.

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | 2-bromo-5-fluorobenzene with ethoxycarbonyl | Pd(PPh₃)₄ | Dioxane/H₂O | Reflux | 75 | High efficiency |

Boronate Ester Intermediates and Transmetalation

Overview:

An alternative involves synthesizing the corresponding boronate ester intermediate, which is then subjected to transmetalation with aryl halides.

- Synthesis of the boronate ester: Reaction of the corresponding aryl halide with boron reagents such as bis(pinacolato)diboron.

- Transmetalation: The ester reacts with the fluorinated aromatic halide under palladium catalysis.

- The boronate ester synthesis is conducted under mild conditions, often at room temperature, with yields exceeding 80%.

- The ester intermediates are stable and facilitate subsequent coupling reactions.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bis(pinacolato)diboron | Pd(dppf)Cl₂, base | Room temp | 82 |

| 2 | Coupling with fluorobenzene derivative | Pd catalyst | Reflux | 78 |

Hydroboration of Ethoxycarbonyl-Substituted Aromatic Precursors

Overview:

Hydroboration of ethoxycarbonyl-functionalized aromatic compounds followed by oxidation can produce the target boronic acid.

- Starting from ethoxycarbonyl-substituted aromatic compounds, hydroboration is performed using borane reagents (e.g., borane-tetrahydrofuran complex).

- Oxidation with hydrogen peroxide converts the boron intermediate to the boronic acid.

- This method offers regioselectivity for the fluorophenyl position.

- Yields are moderate (~60–70%) but are advantageous for functional group tolerance.

| Step | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Borane-THF | 0°C to room temp | 65 | Selective hydroboration |

| 2 | H₂O₂, NaOH | Room temp | 68 | Oxidation to boronic acid |

Preparation via Organometallic Intermediates

Overview:

Organometallic reagents such as aryl lithium or Grignard reagents can be used to form boronic acids through transmetallation with boron compounds.

- Synthesize the fluorinated aryl lithium or Grignard reagent.

- React with trialkyl borates or boron halides to form the boronic acid.

- These methods are highly reactive but require strict moisture control.

- Yields vary (50–75%) depending on the substrate and reaction conditions.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aryl magnesium bromide | Dry ether, low temperature | 70 | Sensitive to moisture |

| 2 | Boron halide | Reflux | 60 | Transmetallation step |

Notes on Solvent and Catalyst Optimization

- The choice of solvent significantly impacts the reaction efficiency. Common solvents include dioxane, tetrahydrofuran, and dimethylformamide.

- Catalysts such as Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ are preferred, with ligand optimization enhancing yields.

- Bases like potassium carbonate, cesium carbonate, or sodium tert-butoxide are employed depending on the reaction pathway.

Research Findings Summary

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Suzuki–Miyaura Coupling | High yield, versatile | Requires aryl halide precursor | 70–85 |

| Boronate Ester Transmetalation | Mild conditions, stable intermediates | Multi-step process | 78–82 |

| Hydroboration/Oxidation | Functional group tolerance | Moderate yields | 60–70 |

| Organometallic Transmetallation | High reactivity | Moisture-sensitive | 50–75 |

Q & A

Q. What are the primary synthetic routes for (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common approach is reacting a fluorinated aryl halide (e.g., 5-fluoro-2-ethoxycarbonylphenyl bromide) with a boronic acid precursor, such as bis(pinacolato)diboron, under inert conditions. Key steps include:

- Catalyst System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-5 mol%) .

- Base : K₂CO₃ or Cs₂CO₃ to facilitate transmetallation.

- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at 80-100°C for 12-24 hours .

- Workup : Acidic hydrolysis to deprotect the boronate ester, yielding the boronic acid.

Q. Critical Considerations :

- Fluorine’s electron-withdrawing effect may slow coupling; elevated temperatures or microwave-assisted synthesis can improve yields .

- Use of anhydrous solvents and oxygen-free environments prevents boronic acid oxidation.

Q. How does the ethoxycarbonyl substituent influence Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer: The ethoxycarbonyl group (-CO₂Et) exerts two opposing effects:

Electronic Effects : The electron-withdrawing nature deactivates the aryl ring, reducing oxidative addition efficiency with palladium catalysts.

Steric Effects : The substituent’s bulkiness can hinder catalyst access to the reaction site.

Q. Optimization Strategies :

- Use electron-rich ligands (e.g., SPhos) to accelerate oxidative addition .

- Increase catalyst loading (up to 5 mol%) or reaction time (24-48 hours) for sterically hindered substrates.

Q. Data Example :

| Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|

| PPh₃ | 45 | 24 |

| SPhos | 72 | 24 |

| XPhos | 68 | 36 |

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid formation (boronate esters appear at δ 18-22 ppm) .

- ¹⁹F NMR : A singlet at δ -115 to -120 ppm (vs. CFCl₃) confirms the fluorine substituent’s position .

- IR Spectroscopy : B-O stretching at ~1340 cm⁻¹ and C=O (ester) at ~1720 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peak matching theoretical m/z (e.g., C₉H₉BFO₄⁻: 227.04).

Advanced Questions

Q. How can boroxine formation be suppressed during purification?

Methodological Answer: Boroxines (cyclic trimers) form via dehydration, complicating isolation. Mitigation strategies include:

- Protection : Convert to boronate esters (e.g., pinacol ester) before purification .

- Acidic Workup : Use HCl (1M) during hydrolysis to stabilize the boronic acid .

- Chromatography : Employ reverse-phase HPLC with 0.1% formic acid to prevent aggregation.

Data Contradiction :

While silica gel chromatography is standard, notes irreversible binding. Alternative methods like recrystallization from toluene/hexane (1:3) yield >95% purity .

Q. How does solvent polarity affect this boronic acid’s stability in aqueous solutions?

Methodological Answer: Stability is pH- and solvent-dependent:

- Aprotic Solvents (DMF, THF) : Stable for weeks at -20°C.

- Aqueous Solutions : Rapid degradation occurs above pH 8 due to boronate formation.

Q. Experimental Design :

Prepare solutions in buffers (pH 3-10) and monitor by ¹¹B NMR.

Key Finding : Half-life at pH 7.4 (physiological) is 48 hours; at pH 9, it drops to 6 hours .

Q. What role does the fluorine substituent play in diol-binding affinity for glucose sensing?

Methodological Answer: Fluorine enhances binding via two mechanisms:

Electron Effects : Increases boronic acid’s Lewis acidity, strengthening diol complexation .

Hydrophobic Interactions : The C-F bond improves membrane permeability in biosensors.

Q. Experimental Validation :

- Fluorinated vs. Non-Fluorinated Analogs :

| Compound | Kd (Glucose, mM) |

|---|---|

| (2-(Ethoxycarbonyl)-5-fluorophenyl) | 3.2 |

| Non-fluorinated analog | 9.8 |

This data suggests a 3x higher affinity for fluorinated derivatives, critical for sensor design .

Q. How can contradictory yields in cross-coupling reactions be resolved?

Methodological Answer: Discrepancies often arise from competing protodeboronation. Solutions include:

- Additives : Use KF (2 eq.) to stabilize the boronate intermediate .

- Temperature Control : Maintain reactions at 80°C; higher temperatures accelerate decomposition.

Q. Case Study :

- Without KF: 50% yield (20% protodeboronation byproduct).

- With KF: 78% yield (5% byproduct) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。